![molecular formula C23H20O5 B15336859 3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid is an organic compound with the molecular formula C22H20O5. It is a derivative of phenylpropanoic acid, characterized by the presence of two benzyloxy groups attached to the phenyl ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 3,5-dibenzyloxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Oxidation: The resulting product is then oxidized to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The ketone group can also undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibenzyloxyacetophenone: Similar structure but lacks the carboxylic acid group.
3,5-Dibenzyloxybenzoic acid: Contains a carboxylic acid group but lacks the ketone group.
3,5-Dibenzyloxybenzaldehyde: Contains an aldehyde group instead of a ketone or carboxylic acid group.
Uniqueness
3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid is unique due to the presence of both benzyloxy groups and the ketone and carboxylic acid functionalities. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C23H20O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-[3,5-bis(phenylmethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C23H20O5/c24-22(23(25)26)13-19-11-20(27-15-17-7-3-1-4-8-17)14-21(12-19)28-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,25,26) |
Clave InChI |
OAXRSSVLULJPKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CC(=O)C(=O)O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


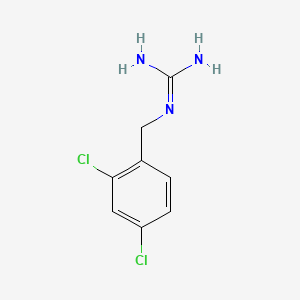
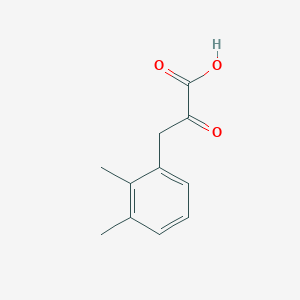

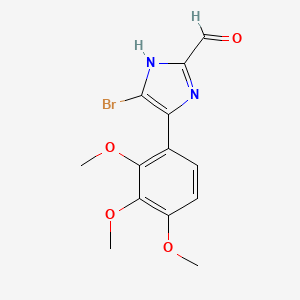
![[2,6-Bis(trifluoromethyl)phenyl]hydrazine Hydrochloride](/img/structure/B15336807.png)
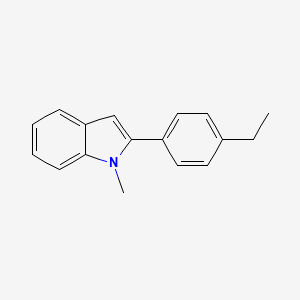
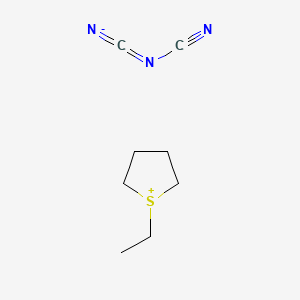
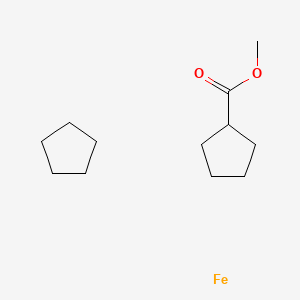

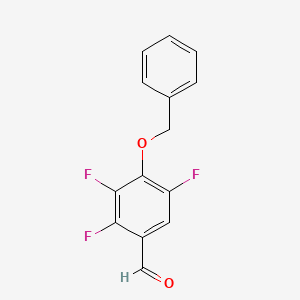
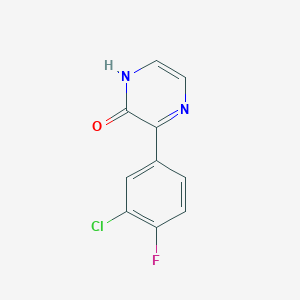

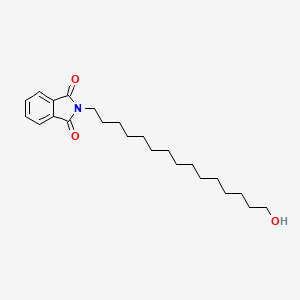
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336845.png)
